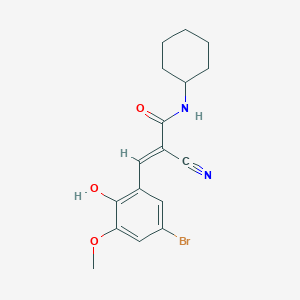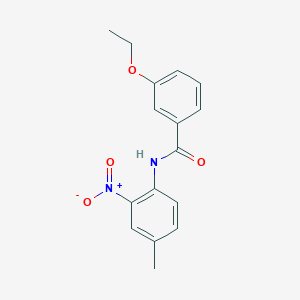
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide, also known as BR compound, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of acrylamides and has been found to possess a range of biological activities.
作用機序
The mechanism of action of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound is not fully understood. However, it has been proposed that 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound exerts its biological effects through the modulation of signaling pathways. 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been shown to modulate the expression of genes involved in apoptosis, inflammation, and neuroprotection.
Biochemical and Physiological Effects:
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to affect a range of biochemical and physiological processes. In cancer cells, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress the expression of oncogenes. In inflammation, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
実験室実験の利点と制限
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. It has been extensively studied for its biological activities, making it a well-characterized compound. However, there are also some limitations to using 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound in lab experiments. Its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Additionally, its effects on normal cells and tissues are not well-studied, which may limit its safety for clinical use.
将来の方向性
There are several future directions for research on 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide insight into its potential therapeutic applications and aid in the development of new drugs. Another direction is to study its effects on normal cells and tissues to assess its safety for clinical use. Additionally, there is a need to study the pharmacokinetics and pharmacodynamics of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound to optimize its dosing and administration. Finally, there is a need to investigate the potential of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound as a combination therapy with other drugs to enhance its efficacy.
合成法
The synthesis of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with N-cyclohexylacrylamide in the presence of a catalyst. The reaction yields 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound as a white crystalline solid. This synthesis method has been optimized to produce high yields of 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound with high purity.
科学的研究の応用
3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been extensively studied for its potential therapeutic applications. It has been found to possess anticancer, anti-inflammatory, and neuroprotective properties. In cancer research, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been shown to induce apoptosis in cancer cells through the activation of caspases. It has also been found to inhibit the growth of cancer cells by suppressing the expression of oncogenes. In inflammation research, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neuroprotection research, 3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylacrylamide compound has been found to protect neurons from oxidative stress and reduce the production of reactive oxygen species.
特性
IUPAC Name |
(E)-3-(5-bromo-2-hydroxy-3-methoxyphenyl)-2-cyano-N-cyclohexylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-23-15-9-13(18)8-11(16(15)21)7-12(10-19)17(22)20-14-5-3-2-4-6-14/h7-9,14,21H,2-6H2,1H3,(H,20,22)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJHWLRVULMLIS-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)/C=C(\C#N)/C(=O)NC2CCCCC2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-ethyl-N-[3-(trifluoromethyl)benzyl]-4-piperidinamine](/img/structure/B5162078.png)
![2-fluoro-N-(2-{[3-(methylthio)phenyl]amino}-2-oxoethyl)benzamide](/img/structure/B5162084.png)
![1-[(1-{[6-(methylamino)-3-pyridinyl]carbonyl}-4-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B5162090.png)
![N,N-dimethyl-5-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1,3-thiazol-2-amine](/img/structure/B5162098.png)
![1-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)pyrrolidine](/img/structure/B5162100.png)
![5-(2-chlorophenyl)-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B5162108.png)
![3-nonyl-5-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5162113.png)




![1-isopropoxy-2-[2-(3-methoxyphenoxy)ethoxy]benzene](/img/structure/B5162150.png)
![N-{[(9,10-dioxo-9,10-dihydro-2-anthracenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5162155.png)
![1-[1-(2,5-dimethylphenyl)-3-phenyl-1H-pyrazol-4-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B5162159.png)